N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester
Overview
Description
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group, a phenylpropyl moiety, and a tert-butyl ester group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester typically involves the esterification of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and yields the desired tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using boron trifluoride etherate adsorbed on anhydrous magnesium sulfate as a catalyst . This method allows for the efficient esterification of amino acids with tert-butanol, providing high yields and good tolerance for various functional groups.
Chemical Reactions Analysis
Types of Reactions
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester undergoes several types of chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Modifications of the functional groups present in the compound.
Common Reagents and Conditions
Esterification: DCC and DMAP are commonly used as catalysts.
Hydrolysis: Aqueous phosphoric acid or other mild acids can be used for deprotection.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and modified derivatives of the original compound.
Scientific Research Applications
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester involves the formation of a stable ester bond, which can be cleaved under specific conditions to release the active amino acid derivative. The tert-butyl group provides steric hindrance, protecting the ester bond from unwanted reactions . The benzyloxycarbonyl group serves as a protecting group for the amino acid, preventing side reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: Similar in function as protecting groups for amino acids.
tert-Butyl esters of other amino acids: Used in similar applications for peptide synthesis.
Uniqueness
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester is unique due to its specific combination of protecting groups and its ability to undergo selective reactions under mild conditions. This makes it particularly useful in complex organic syntheses where selectivity and stability are crucial .
Properties
IUPAC Name |
benzyl (2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVSRTMPQCZFKD-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747125 | |
Record name | Benzyl (2S)-2-{[(2R)-1-tert-butoxy-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356022-42-8 | |
Record name | Benzyl (2S)-2-{[(2R)-1-tert-butoxy-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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